L-2-Aminobutyric-3,3-D2 acid
Overview
Description
L-2-Aminobutyric-3,3-D2 Acid is a compound with the molecular formula C4H7D2NO2 . It is an unnatural amino acid that is a key intermediate for the synthesis of several important pharmaceuticals .
Synthesis Analysis
The synthesis of L-2-Aminobutyric acid (L-ABA) can be achieved by chemical synthesis or enzymatic conversion . In a study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .Molecular Structure Analysis
The molecular structure of L-2-Aminobutyric-3,3-D2 Acid consists of 4 Carbon atoms, 7 Hydrogen atoms, 2 Deuterium atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
The production of L-2-Aminobutyric acid (L-ABA) involves various chemical reactions. For instance, in the metabolic engineering approach, the carbon flux is redirected from 2-ketobutyrate (2-KB) to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .Physical And Chemical Properties Analysis
The average mass of L-2-Aminobutyric-3,3-D2 Acid is 105.132 Da, and its Monoisotopic mass is 105.075882 Da .Scientific Research Applications
Summary of Application
L-2-Aminobutyric acid (L-ABA) has huge potential for industrial application in the field of microbial fermentation for enzyme production and whole-cell catalysis . The catalytic capacities of cells are directly related to the fermentation process .
Methods of Application
Using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . Fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Results or Outcomes
The enzyme activities of leucine dehydrogenase and formate dehydrogenase reached 129.87 U/g DCW and 437.02 U/g DCW, respectively, and the intracellular NAD(H) concentration reached 14.94 μmol/g DCW .
2. Metabolic Engineering
Summary of Application
L-ABA is produced by expanding the natural metabolic network of Escherichia coli using a metabolic engineering approach .
Methods of Application
The Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .
Results or Outcomes
The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA*-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .
3. Pharmaceutical Manufacturing
Summary of Application
L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing . It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .
Methods of Application
L-ABA can be synthesized via chemical and biological methods . Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis .
Results or Outcomes
The demand for L-ABA as a key drug intermediate has greatly increased, and there is considerable motivation to establish an effective and pollution-free method .
4. Biofuel Production
Summary of Application
L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .
Methods of Application
Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .
Results or Outcomes
The results of this application are not specified in the source .
5. Chemical Raw Material
Summary of Application
L-2-Aminobutyric acid is an important chemical raw material .
Methods of Application
The specific methods of application as a chemical raw material are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Chiral Pharmaceutical Intermediate
Summary of Application
L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .
Methods of Application
The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
4. Biofuel Production
Summary of Application
L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .
Methods of Application
Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .
Results or Outcomes
The results of this application are not specified in the source .
5. Chemical Raw Material
Summary of Application
L-2-Aminobutyric acid is an important chemical raw material .
Methods of Application
The specific methods of application as a chemical raw material are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Chiral Pharmaceutical Intermediate
Summary of Application
L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .
Methods of Application
The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
Future Directions
The demand for L-2-Aminobutyric acid (L-ABA) as a key drug intermediate has greatly increased in recent years. There is considerable motivation to establish an effective and pollution-free method for its production . The development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-aminobutyric acid production is a promising approach .
properties
IUPAC Name |
(2S)-2-amino-3,3-dideuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-NFTRXVFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Aminobutyric-3,3-D2 acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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